molecular formula C16H22N2O5S B2447541 N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine CAS No. 956683-71-9

N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine

Cat. No.: B2447541
CAS No.: 956683-71-9
M. Wt: 354.42
InChI Key: QRSDVGMROQJSIR-LBPRGKRZSA-N
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Description

N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine include:

  • 4-Iodobenzoic acid : An isomer of iodobenzoic acid with a similar aromatic structure.
  • Cresol : A group of aromatic organic compounds with a methyl group substituted onto the ring of phenol.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific three-dimensional structure

Properties

IUPAC Name

(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11-3-5-14(6-4-11)24(22,23)18-9-7-13(8-10-18)15(19)17-12(2)16(20)21/h3-6,12-13H,7-10H2,1-2H3,(H,17,19)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSDVGMROQJSIR-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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